

Lead subacetate CAS number and physical properties

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Compound of Interest

Compound Name: *Lead subacetate*

Cat. No.: *B075232*

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In-Depth Technical Guide: Lead Subacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead subacetate, also known as basic lead acetate, is a white, heavy powder with the CAS number 1335-32-6.[1][2][3][4][5] Historically, it has been used in various applications, including as a clarifying agent in sugar analysis and in the manufacturing of other lead compounds.[5] Due to its toxicity, its use is now highly regulated. This guide provides a comprehensive overview of its physical properties, experimental protocols for its analysis, and insights into its biological interactions at a cellular level.

Physical Properties of Lead Subacetate

The physical characteristics of **lead subacetate** are summarized in the table below. It is important to note that variations in reported values may exist due to differences in the exact composition, as "**lead subacetate**" can refer to a mixture of lead acetates and lead hydroxides.

Property	Value	Source(s)
CAS Number	1335-32-6	[1][2][3][4][5]
Molecular Formula	$\text{Pb}(\text{C}_2\text{H}_3\text{O}_2)_2 \cdot 2\text{Pb}(\text{OH})_2$ or $\text{C}_4\text{H}_{10}\text{O}_8\text{Pb}_3$	[1][2]
Molecular Weight	Approximately 807.72 g/mol	[1]
Appearance	White, heavy powder or gelatinous solid.[2][6]	[2][6]
Melting Point	Decomposes at 200°C (392°F)	[7]
Boiling Point	Decomposes	[7]
Density	Data not consistently available	
Solubility	Soluble in 16 parts of cold water with an alkaline reaction; soluble in water.[1][6]	[1][6]

Experimental Protocols

Detailed methodologies for the analysis of **lead subacetate** are crucial for quality control and research purposes. Below are summaries of key experimental procedures.

Determination of Basic Lead (Indirect Acidimetry)

This method quantifies the amount of basic lead oxide (PbO) in a sample of **lead subacetate**.

Methodology:

- Accurately weigh approximately 5 g of the **lead subacetate** sample.
- Dissolve the sample in 100 mL of carbon dioxide-free water in a 500 mL volumetric flask.
- Add 50.0 mL of 1 N acetic acid volumetric solution and 100 mL of a carbon dioxide-free 3% sodium oxalate solution.
- Mix the contents thoroughly and dilute to the 500 mL mark with carbon dioxide-free water.

- Allow the precipitate to settle.
- Decant 100.0 mL of the clear supernatant liquid.
- Titrate the supernatant with 1 N sodium hydroxide volumetric solution, using 0.15 mL of phenolphthalein as an indicator.
- The amount of 1 N acetic acid consumed is equivalent to the amount of PbO in the sample, where each milliliter of 1 N acetic acid corresponds to 0.1116 g of PbO.

Test for Insoluble Matter in Dilute Acetic Acid

This protocol determines the presence of substances in **lead subacetate** that are not soluble in dilute acetic acid.

Methodology:

- Dissolve 5.0 g of the sample in 100 mL of dilute acetic acid (1 part acetic acid to 19 parts water), warming if necessary to achieve complete dissolution.
- Filter the solution through a tared, preconditioned filtering crucible.
- Wash the crucible with dilute acetic acid (1:19) until the washings are no longer darkened by hydrogen sulfide.
- Dry the crucible at 105°C to a constant weight. The weight of the remaining residue represents the insoluble matter.

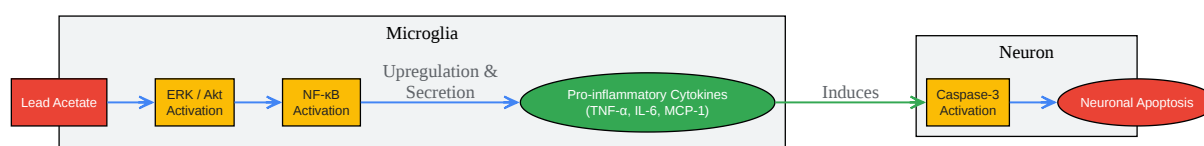
Biological Interaction: Neurotoxic Signaling Pathway

Lead compounds, including **lead subacetate**, are known neurotoxins. Studies on lead acetate have elucidated a signaling pathway by which it can induce neuronal cell death. This process is initiated by the activation of microglia, the resident immune cells of the central nervous system.

Exposure to lead acetate can trigger the activation of extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) pathways within microglia. This activation subsequently leads

to the stimulation of the transcription factor nuclear factor-kappa B (NF- κ B). Activated NF- κ B upregulates the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). These inflammatory mediators, when released from microglia, can act on neighboring neurons, inducing apoptosis (programmed cell death) through the activation of caspase-3.

Below is a diagram illustrating this signaling cascade.



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Caption: Signaling pathway of lead acetate-induced neurotoxicity.

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